[2-(4-Methyl-2-phenylpiperazin-1-yl)phenyl]methanol mechanism of action in vitro
[2-(4-Methyl-2-phenylpiperazin-1-yl)phenyl]methanol mechanism of action in vitro
An In-Depth Technical Guide to the In Vitro Mechanism of Action of [2-(4-Methyl-2-phenylpiperazin-1-yl)phenyl]methanol
Authored by: A Senior Application Scientist
Preamble: Unraveling the Cholinergic Activity of a Novel Piperazine Derivative
The compound [2-(4-Methyl-2-phenylpiperazin-1-yl)phenyl]methanol belongs to a class of piperazine derivatives, a scaffold frequently encountered in centrally active pharmacological agents[1][2][3][4][5]. Its structural similarity to known inhibitors of the vesicular acetylcholine transporter (VAChT), such as vesamicol[6][7], strongly suggests a potential role in the modulation of cholinergic neurotransmission. This guide delineates a comprehensive in vitro strategy to elucidate the mechanism of action of [2-(4-Methyl-2-phenylpiperazin-1-yl)phenyl]methanol, with a primary hypothesis centered on its interaction with VAChT.
The vesicular acetylcholine transporter is a critical component of cholinergic synapses, responsible for the packaging of acetylcholine (ACh) into synaptic vesicles for subsequent release[8][9][10]. Inhibition of VAChT depletes the readily releasable pool of ACh, thereby attenuating cholinergic signaling[8][11]. This mechanism is of significant interest for the development of therapeutics for conditions characterized by cholinergic hyperactivity.
This document serves as a technical and intellectual framework for researchers and drug development professionals, providing not only detailed experimental protocols but also the scientific rationale underpinning the proposed investigational cascade.
Part 1: Elucidating the Primary Molecular Target - Vesicular Acetylcholine Transporter (VAChT)
The initial phase of characterization will focus on determining the direct interaction of [2-(4-Methyl-2-phenylpiperazin-1-yl)phenyl]methanol with its putative target, VAChT. Radioligand binding assays are the gold standard for this purpose, offering high sensitivity and specificity.
Competitive Radioligand Binding Assay with [³H]-Vesamicol
Scientific Rationale: Vesamicol is a well-characterized, high-affinity, non-competitive inhibitor of VAChT[11][12][13]. A radiolabeled version, [³H]-vesamicol, allows for the quantification of binding to VAChT. By assessing the ability of [2-(4-Methyl-2-phenylpiperazin-1-yl)phenyl]methanol to displace [³H]-vesamicol from its binding site, we can determine if the compound binds to the same or an allosterically coupled site on the transporter[14][15][16][17].
Experimental Protocol: [³H]-Vesamicol Competitive Binding Assay
-
Preparation of Synaptic Vesicles:
-
Isolate synaptic vesicles from a suitable source, such as the rat cerebral cortex or a cell line expressing recombinant human VAChT.
-
Homogenize the tissue in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cell debris.
-
Centrifuge the supernatant at 12,000 x g for 20 minutes to pellet synaptosomes.
-
Lyse the synaptosomes by osmotic shock in ice-cold distilled water and buffer with HEPES to pH 7.4.
-
Centrifuge the lysate at 100,000 x g for 60 minutes to pellet synaptic vesicles.
-
Resuspend the vesicle pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Procedure:
-
In a 96-well plate, combine synaptic vesicle preparation (typically 50-100 µg of protein), a fixed concentration of [³H]-vesamicol (typically at its Kd value, e.g., 2 nM), and a range of concentrations of [2-(4-Methyl-2-phenylpiperazin-1-yl)phenyl]methanol (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
For the determination of non-specific binding, include wells with a high concentration of unlabeled vesamicol (e.g., 10 µM).
-
Total binding is determined in the absence of any competing ligand.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific [³H]-vesamicol binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC₅₀ (inhibitory concentration 50%) value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Expected Quantitative Outcomes
| Parameter | [2-(4-Methyl-2-phenylpiperazin-1-yl)phenyl]methanol | Vesamicol (Reference) |
| IC₅₀ (nM) | To be determined | ~ 2-10 |
| Ki (nM) | To be determined | ~ 1-5 |
Saturation Binding Assay with Radiolabeled [2-(4-Methyl-2-phenylpiperazin-1-yl)phenyl]methanol
Scientific Rationale: Should a radiolabeled version of the test compound be synthesized, a saturation binding assay can be performed to directly determine its affinity (Kd) and the density of its binding sites (Bmax) on VAChT.
Experimental Protocol: Saturation Binding Assay
-
Assay Setup:
-
Prepare synaptic vesicles as described in the competitive binding assay.
-
Incubate a fixed amount of vesicle protein with increasing concentrations of the radiolabeled test compound.
-
For each concentration, determine non-specific binding in the presence of a high concentration of the unlabeled test compound.
-
-
Data Analysis:
-
Plot specific binding against the concentration of the radiolabeled ligand.
-
Analyze the data using non-linear regression to fit a one-site binding model to determine Kd and Bmax.
-
Alternatively, perform a Scatchard transformation of the data (Bound/Free vs. Bound) to obtain a linear plot where the slope is -1/Kd and the x-intercept is Bmax.
-
Data Presentation: Expected Quantitative Outcomes
| Parameter | [2-(4-Methyl-2-phenylpiperazin-1-yl)phenyl]methanol |
| Kd (nM) | To be determined |
| Bmax (pmol/mg protein) | To be determined |
Part 2: Functional Characterization of VAChT Inhibition
Following the confirmation of direct binding, the next logical step is to assess the functional consequences of this interaction on the activity of VAChT.
Vesicular Acetylcholine Uptake Assay
Scientific Rationale: The primary function of VAChT is to transport acetylcholine into synaptic vesicles. This process is an active transport mechanism driven by a proton gradient maintained by a vesicular H⁺-ATPase. A functional assay measuring the uptake of radiolabeled acetylcholine ([³H]-ACh) into isolated synaptic vesicles is the most direct method to quantify the inhibitory effect of [2-(4-Methyl-2-phenylpiperazin-1-yl)phenyl]methanol on VAChT function.
Experimental Protocol: [³H]-Acetylcholine Uptake Assay
-
Vesicle Preparation:
-
Isolate synaptic vesicles as previously described.
-
-
Uptake Assay:
-
Pre-incubate synaptic vesicles with a range of concentrations of [2-(4-Methyl-2-phenylpiperazin-1-yl)phenyl]methanol or vehicle control.
-
Initiate the uptake reaction by adding a solution containing [³H]-ACh and ATP to energize the V-ATPase.
-
Incubate at 37°C for a short period (e.g., 5-10 minutes) during which uptake is linear.
-
Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantify the amount of [³H]-ACh trapped within the vesicles by liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the rate of [³H]-ACh uptake for each concentration of the test compound.
-
Plot the percentage of inhibition of uptake against the logarithm of the compound concentration.
-
Determine the IC₅₀ value for the inhibition of acetylcholine uptake.
-
Data Presentation: Expected Quantitative Outcomes
| Parameter | [2-(4-Methyl-2-phenylpiperazin-1-yl)phenyl]methanol |
| IC₅₀ for ACh Uptake (nM) | To be determined |
Visualization of the Proposed Mechanism of Action
Caption: Proposed mechanism of VAChT inhibition.
Part 3: Cellular Assays to Determine Downstream Consequences
To bridge the gap between molecular interaction and cellular response, cell-based assays are indispensable. These experiments will be conducted in a suitable neuronal cell line that endogenously expresses the cholinergic machinery, such as PC12 or SH-SY5Y cells.
Acetylcholine Release Assay
Scientific Rationale: Inhibition of vesicular acetylcholine uptake is expected to decrease the amount of acetylcholine released upon neuronal stimulation. This can be measured directly from cultured neuronal cells.
Experimental Protocol: Potassium-Evoked Acetylcholine Release
-
Cell Culture and Loading:
-
Culture neuronal cells (e.g., PC12) to an appropriate confluency.
-
Load the cells with a radiolabeled choline precursor, such as [³H]-choline, which will be taken up and converted into [³H]-ACh.
-
-
Stimulation and Collection:
-
Wash the cells to remove excess [³H]-choline.
-
Pre-incubate the cells with various concentrations of [2-(4-Methyl-2-phenylpiperazin-1-yl)phenyl]methanol or vehicle.
-
Stimulate acetylcholine release by depolarizing the cells with a high concentration of potassium chloride (e.g., 50 mM KCl).
-
Collect the supernatant containing the released [³H]-ACh.
-
-
Quantification:
-
Measure the radioactivity in the collected supernatant using liquid scintillation counting.
-
Lyse the cells to determine the total amount of [³H]-ACh remaining.
-
Express the released [³H]-ACh as a percentage of the total cellular [³H]-ACh.
-
-
Data Analysis:
-
Calculate the dose-dependent inhibition of acetylcholine release and determine the IC₅₀ value.
-
Data Presentation: Expected Quantitative Outcomes
| Parameter | [2-(4-Methyl-2-phenylpiperazin-1-yl)phenyl]methanol |
| IC₅₀ for ACh Release (nM) | To be determined |
Visualization of the Experimental Workflow
Caption: Workflow for the acetylcholine release assay.
Part 4: Selectivity and Off-Target Profiling
A crucial aspect of drug development is to ensure that the compound of interest exhibits a high degree of selectivity for its intended target. Therefore, [2-(4-Methyl-2-phenylpiperazin-1-yl)phenyl]methanol should be screened against a panel of other relevant receptors, transporters, and ion channels.
Scientific Rationale: Vesamicol is known to have some affinity for sigma receptors and sodium channels at higher concentrations[12]. Given the piperazine moiety in the test compound, it is also prudent to assess its activity at other monoamine transporters (e.g., DAT, SERT, NET) and various G-protein coupled receptors (GPCRs).
Recommended Screening Panel:
-
Monoamine Transporters: Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET) - via radioligand binding or uptake assays.
-
Sigma Receptors: Sigma-1 and Sigma-2 receptors - via radioligand binding assays.
-
Ion Channels: Voltage-gated sodium channels - via electrophysiology or ion flux assays.
-
A Broad GPCR Panel: A commercially available screening service can be utilized to assess activity at a wide range of GPCRs.
The data from this selectivity profiling will be instrumental in predicting the potential for off-target effects and will guide further optimization of the compound.
Conclusion and Forward Outlook
This technical guide outlines a systematic and robust in vitro strategy to investigate the mechanism of action of [2-(4-Methyl-2-phenylpiperazin-1-yl)phenyl]methanol. The proposed experiments are designed to test the central hypothesis of VAChT inhibition, from direct molecular interaction to functional cellular consequences. The data generated will provide a comprehensive understanding of the compound's pharmacological profile, its potency, and its selectivity.
Positive results from this in vitro cascade would provide a strong rationale for advancing [2-(4-Methyl-2-phenylpiperazin-1-yl)phenyl]methanol into more complex cellular models and subsequently into in vivo studies to explore its therapeutic potential in disorders associated with cholinergic dysregulation.
References
- Patsnap Synapse. (2024, June 25). What are VAChT inhibitors and how do they work?
-
Ma, Q., et al. (2025, January 13). Binding mechanism and antagonism of the vesicular acetylcholine transporter VAChT. Nature Structural & Molecular Biology. Retrieved from [Link]
- ResearchGate. (2025, January 19). (PDF) Binding mechanism and antagonism of the vesicular acetylcholine transporter VAChT.
- Marshall, I. G., & Parsons, S. M. (1987). The pharmacology of vesamicol: an inhibitor of the vesicular acetylcholine transporter. British Journal of Pharmacology, 92(4), 837–844.
-
Pascual, R., & G, S. (1990). Choline acetyltransferase activity and [3H]vesamicol binding in the temporal cortex of patients with Alzheimer's disease, Parkinson's disease, and rats with basal forebrain lesions. Neuroscience, 35(2), 327-33. Retrieved from [Link]
-
Bahr, B. A., & Parsons, S. M. (2009). Multiple Protonation States of Vesicular Acetylcholine Transporter Detected by Binding of [3H]Vesamicol. Biochemistry, 48(37), 8877–8886. Retrieved from [Link]
- Institute of Biophysics. (2025, January 13). Binding mechanism and antagonism of the vesicular acetylcholine transporter VAChT.
-
Kaufman, R., & Perl, D. P. (1990). [3H]vesamicol binding in human brain cholinergic deficiency disorders. Brain Research, 530(2), 323-328. Retrieved from [Link]
-
ACS Publications. (2009, August 17). Multiple Protonation States of Vesicular Acetylcholine Transporter Detected by Binding of [3H]Vesamicol | Biochemistry. Retrieved from [Link]
-
Rogers, G. A., et al. (1988). [3H]vesamicol binding in brain: autoradiographic distribution, pharmacology, and effects of cholinergic lesions. Synapse, 2(5), 483-91. Retrieved from [Link]
- CymitQuimica. CAS 123987-12-2: [2-(4-Methylpiperazin-1-yl)phenyl]methanol.
-
Rogers, G. A., et al. (1991). Acyclic analogues of 2-(4-phenylpiperidino)cyclohexanol (vesamicol): conformationally mobile inhibitors of vesicular acetylcholine transport. Journal of Medicinal Chemistry, 34(8), 2638-43. Retrieved from [Link]
-
Wikipedia. Vesamicol. Retrieved from [Link]
-
PharmaCompass.com. [2-(4-methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol. Retrieved from [Link]
-
PubChem. Vesamicol. Retrieved from [Link]
-
de Freitas, R. L., et al. (2017). Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is mediated through the benzodiazepine and nicotinic pathways. Chemical Biology & Drug Design, 90(3), 432-442. Retrieved from [Link]
- Andric, D. (2024). Synthesis, computational and pharmacological evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)ethyl]phenyl}-arylamides. Journal of the Serbian Chemical Society, 89(3), 291–303.
- Google Patents. WO2007055423A1 - Process for production of 2-(4-methyl-2-phenylpiperazin- 1-yl)pyridine-3-methanol.
-
ResearchGate. (PDF) Synthesis, computational and pharmacological evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)ethyl]phenyl}-arylamides. Retrieved from [Link]
-
Pharmacophore. In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Retrieved from [Link]
-
MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]
Sources
- 1. cymitquimica.com [cymitquimica.com]
- 2. Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is mediated through the benzodiazepine and nicotinic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. mdpi.com [mdpi.com]
- 6. Acyclic analogues of 2-(4-phenylpiperidino)cyclohexanol (vesamicol): conformationally mobile inhibitors of vesicular acetylcholine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vesamicol | C17H25NO | CID 5662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What are VAChT inhibitors and how do they work? [synapse.patsnap.com]
- 9. Binding mechanism and antagonism of the vesicular acetylcholine transporter VAChT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. english.ibp.cas.cn [english.ibp.cas.cn]
- 11. Vesamicol - Wikipedia [en.wikipedia.org]
- 12. The pharmacology of vesamicol: an inhibitor of the vesicular acetylcholine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Choline acetyltransferase activity and [3H]vesamicol binding in the temporal cortex of patients with Alzheimer's disease, Parkinson's disease, and rats with basal forebrain lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. [3H]vesamicol binding in human brain cholinergic deficiency disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [3H]vesamicol binding in brain: autoradiographic distribution, pharmacology, and effects of cholinergic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
